molecular formula C15H18N2O2 B2967629 N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide CAS No. 1049503-39-0

N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide

Cat. No.: B2967629
CAS No.: 1049503-39-0
M. Wt: 258.321
InChI Key: MFZOPQXGEPOXMJ-UHFFFAOYSA-N
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Description

N-(1-(Cyclopropanecarbonyl)indolin-5-yl)propionamide is a synthetic small molecule featuring an indoline scaffold substituted at the 1-position with a cyclopropanecarbonyl group and at the 5-position with a propionamide moiety. The cyclopropane ring introduces steric constraints that may enhance binding specificity, while the propionamide group contributes to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-14(18)16-12-5-6-13-11(9-12)7-8-17(13)15(19)10-3-4-10/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZOPQXGEPOXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This method yields the desired indole derivative in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing various biological processes. The cyclopropane ring may enhance the compound’s stability and binding affinity, contributing to its overall biological activity .

Comparison with Similar Compounds

Cyclopropanecarboxamide Isoindolin Derivatives ()

The compound N-(2-Acetyl-1-oxoisoindolin-5-yl)cyclopropanecarboxamide (and its isomer N-(2-Acetyl-3-oxoisoindolin-5-yl)cyclopropanecarboxamide ) shares critical structural features with the target molecule:

  • Core Scaffold : Isoindolin (a benzannulated piperidine) vs. indoline (dihydroindole).
  • Substituents : Cyclopropanecarboxamide at the 5-position and acetyl at the 2-position vs. cyclopropanecarbonyl at the 1-position and propionamide at the 5-position.
  • Isomerism : The isoindolin derivative exists as unresolved 1-oxo and 3-oxo isomers (2:1 ratio), highlighting challenges in synthesis and purification .
Property Target Compound Isoindolin Derivative
Core Structure Indoline Isoindolin
Key Substituents 1-Cyclopropanecarbonyl, 5-propionamide 5-Cyclopropanecarboxamide, 2-acetyl
Isomerism Not reported 1-oxo and 3-oxo isomers (2:1 ratio)
Synthesis Yield Not reported 70% (mixture of isomers)
Spectral Data Not available ^1H/^13C NMR, HRESIMS provided

Functional Implications :

  • The isoindolin derivative’s unresolved isomers may reduce purity and complicate pharmacological profiling, whereas the target compound’s indoline scaffold avoids this issue.
  • The acetyl group in the isoindolin derivative may confer different electronic effects compared to the propionamide in the target compound.

Indole Carboxamide Derivatives ()

Compounds such as N-(benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides (e.g., compounds 8–12, 15, 16, 18) differ structurally but share an indole-based core:

  • Core Scaffold : Indole (aromatic) vs. indoline (partially saturated).
  • Substituents : Methoxy or chloro groups at the 5-position vs. propionamide.
  • Pharmacology : Demonstrated lipid-lowering effects in hyperlipidemia models .
Property Target Compound Indole Carboxamide Derivatives
Core Structure Indoline Indole
5-Position Substitution Propionamide Methoxy, chloro
Pharmacological Activity Not reported Lipid-lowering effects
Synthetic Route Not detailed Via indole-2-carbonyl chloride intermediates

Functional Implications :

  • Saturation of the indoline ring may alter metabolic stability compared to aromatic indoles.
  • Propionamide’s hydrogen-bonding capacity could enhance target engagement relative to methoxy or chloro groups.

Propionamide-Containing DPP-IV Inhibitors ()

The DPP-IV inhibitor N-[1-(3-Amino-4-phenyl-butyryl)-4-hydroxy-pyrrolidin-2-ylmethyl]-propionamide shares a propionamide group but diverges in core structure:

  • Core Scaffold : Pyrrolidine vs. indoline.
  • Therapeutic Target : DPP-IV enzyme for diabetes vs. unspecified targets for the indoline compound.
Property Target Compound DPP-IV Inhibitor
Core Structure Indoline Pyrrolidine
Propionamide Position 5-position Attached to pyrrolidine-methyl group
Biological Activity Not reported DPP-IV inhibition for type 2 diabetes

Functional Implications :

  • The propionamide group’s placement on a flexible pyrrolidine scaffold may enhance enzyme interaction, whereas its rigid indoline positioning could favor receptor-binding specificity.

Biological Activity

N-(1-(cyclopropanecarbonyl)indolin-5-yl)propionamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

The primary biological activity of this compound is linked to its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway of tryptophan metabolism. IDO1 is known to suppress immune responses in cancer by depleting tryptophan and producing immunosuppressive metabolites. Therefore, inhibiting IDO1 can enhance anti-tumor immunity and improve the efficacy of other cancer therapies.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against IDO1. For instance, a study reported an IC50 value of approximately 34 nM for IDO1 inhibition, indicating a potent interaction with the enzyme . This level of inhibition suggests that the compound could effectively restore immune function in tumor microenvironments.

In Vivo Efficacy

In vivo studies using murine models have shown that treatment with this compound leads to a reduction in tumor growth rates when combined with other immunotherapeutic agents. The compound has been tested in combination with checkpoint inhibitors, demonstrating synergistic effects that enhance overall survival rates in treated animals .

Case Study 1: Combination Therapy

In a preclinical trial, this compound was administered alongside pembrolizumab (a PD-1 inhibitor) in melanoma-bearing mice. The results indicated that the combination therapy significantly improved tumor regression compared to either treatment alone, underscoring the compound's potential as a valuable addition to existing cancer therapies .

Case Study 2: Immune Response Modulation

Another study evaluated the immune profile of mice treated with this compound. The findings revealed an increase in T-cell proliferation and a decrease in regulatory T-cell populations, suggesting that the compound not only inhibits IDO1 but also modulates the immune landscape favorably towards anti-tumor activity .

Data Table: Biological Activity Overview

Biological Activity Value Reference
IDO1 Inhibition IC5034 nM
Tumor Growth Inhibition (in vivo)Significant
T-cell Proliferation IncreaseObserved
Regulatory T-cell Population DecreaseObserved

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